![molecular formula C21H21ClFN5O B11510754 3-(3-chlorophenyl)-1-(4-fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea CAS No. 539811-77-3](/img/structure/B11510754.png)
3-(3-chlorophenyl)-1-(4-fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
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Overview
Description
3-(3-chlorophenyl)-1-(4-fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a triazoloazepine ring system, which is fused with phenyl and chlorophenyl groups. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-(3-chlorophenyl)-1-(4-fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea involves multiple steps, starting with the preparation of the triazoloazepine ring system. This is typically achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the chlorophenyl and fluorophenyl groups through substitution reactions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and specific solvents.
Chemical Reactions Analysis
3-(3-chlorophenyl)-1-(4-fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the phenyl and chlorophenyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its pharmacological properties. Its structure suggests potential activity against various diseases:
- Antitumor Activity : Studies have shown that derivatives of triazole compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. This compound may exhibit similar properties due to its structural motifs that are known to interact with biological targets involved in cancer progression .
- Antimicrobial Properties : The presence of aromatic and heterocyclic moieties indicates potential antimicrobial activity. Research suggests that triazoles can disrupt cellular processes or inhibit essential enzymes in pathogens.
Research on the biological activity of this compound focuses on its interaction with specific molecular targets:
- Mechanism of Action : The compound may bind to various receptors or enzymes, modulating their activity and leading to therapeutic effects. Detailed studies are necessary to elucidate the exact molecular mechanisms involved.
Chemical Synthesis
The compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow researchers to explore new chemical pathways and develop novel compounds with enhanced properties.
Case Study 1: Triazole Derivatives in Cancer Treatment
A clinical trial involving triazole derivatives demonstrated promising results in reducing tumor size among patients with advanced breast cancer. The study highlighted the importance of structural modifications in enhancing the efficacy of triazole-based therapeutics .
Case Study 2: Antifungal Applications
Another study focused on triazole-based antifungals used in immunocompromised patients suffering from systemic fungal infections. The findings indicated significant improvements in patient outcomes when treated with these compounds .
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-1-(4-fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
When compared to other similar compounds, 3-(3-chlorophenyl)-1-(4-fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea stands out due to its unique triazoloazepine ring system and the presence of both chlorophenyl and fluorophenyl groups. Similar compounds include:
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- N-(3-chloro-4-fluorophenyl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to different chemical and biological properties.
Biological Activity
The compound 3-(3-chlorophenyl)-1-(4-fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer and antimicrobial activities, along with relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C21H22ClFN4O
- Molecular Weight : 393.88 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring is known for its role in inhibiting enzymes involved in fungal cell wall synthesis and has shown potential as an anticancer agent through the modulation of apoptotic pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:
- Cell Cycle Arrest : Research indicates that compounds similar to our target compound induce cell cycle arrest at the G2/M phase in breast cancer cell lines (Luc-4T1), leading to apoptosis. This was evidenced by increased expression of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl2 .
Compound | IC50 (μg/mL) | Mechanism |
---|---|---|
3a | 20 | Induces G2/M arrest |
5a | 15 | Apoptosis via Caspase activation |
Antimicrobial Activity
The triazole scaffold has been extensively studied for its antimicrobial properties. Compounds with similar structures have demonstrated significant activity against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values were reported as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial efficacy .
Study 1: Anticancer Efficacy
In a study involving the treatment of Luc-4T1 cells with compound 3a:
- Results : The compound significantly inhibited cell proliferation and induced apoptosis (p < 0.001). Flow cytometry analysis revealed a marked increase in cells arrested at the G2/M phase compared to untreated controls .
Study 2: Antimicrobial Screening
A comparative study on triazole derivatives showed that compounds with a similar structure exhibited potent antibacterial activities:
Properties
CAS No. |
539811-77-3 |
---|---|
Molecular Formula |
C21H21ClFN5O |
Molecular Weight |
413.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-1-(4-fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C21H21ClFN5O/c22-15-5-4-6-17(13-15)24-21(29)28(18-10-8-16(23)9-11-18)14-20-26-25-19-7-2-1-3-12-27(19)20/h4-6,8-11,13H,1-3,7,12,14H2,(H,24,29) |
InChI Key |
LIWFHCASZYTFLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)CN(C3=CC=C(C=C3)F)C(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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